Cas no 2149206-30-2 (2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol)
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol
- 2149206-30-2
- EN300-1624532
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- Inchi: 1S/C9H9BrFNO/c10-6-3-12-4-7(11)9(6)5-1-2-8(5)13/h3-5,8,13H,1-2H2
- InChI Key: WVBFJHBMGCPSOV-UHFFFAOYSA-N
- SMILES: BrC1C=NC=C(C=1C1CCC1O)F
Computed Properties
- Exact Mass: 244.98515g/mol
- Monoisotopic Mass: 244.98515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1Ų
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1624532-0.05g |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 0.05g |
$1272.0 | 2023-06-04 | ||
| Enamine | EN300-1624532-0.1g |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 0.1g |
$1332.0 | 2023-06-04 | ||
| Enamine | EN300-1624532-0.25g |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 0.25g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1624532-0.5g |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 0.5g |
$1453.0 | 2023-06-04 | ||
| Enamine | EN300-1624532-1.0g |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 1g |
$1515.0 | 2023-06-04 | ||
| Enamine | EN300-1624532-2.5g |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 2.5g |
$2969.0 | 2023-06-04 | ||
| Enamine | EN300-1624532-5.0g |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 5g |
$4391.0 | 2023-06-04 | ||
| Enamine | EN300-1624532-10.0g |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 10g |
$6512.0 | 2023-06-04 | ||
| Enamine | EN300-1624532-50mg |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 50mg |
$948.0 | 2023-09-22 | ||
| Enamine | EN300-1624532-100mg |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol |
2149206-30-2 | 100mg |
$993.0 | 2023-09-22 |
2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol
Introduction to 2-(3-Bromo-5-Fluoropyridin-4-Yl)Cyclobutan-1-Ol (CAS No: 2149206-30-2)
The compound 2-(3-bromo-5-fluoropyridin-4-yl)cyclobutan-1-ol, with the CAS number 2149206-30-2, is a structurally unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclobutanol core, which is substituted with a pyridine ring bearing bromine and fluorine atoms at specific positions. The combination of these functional groups and the rigid cyclobutane ring makes this compound a promising candidate for various applications, particularly in drug discovery and materials science.
The synthesis of 2-(3-bromo-5-fluoropyridin-4-y)cyclobutan-1-ol involves a series of carefully designed organic reactions, including nucleophilic substitutions, eliminations, and cyclizations. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing the overall cost and environmental impact of their production.
In terms of structural features, the cyclobutane ring in this compound contributes to its unique physical properties, such as high rigidity and potential for hydrogen bonding interactions. The presence of bromine and fluorine atoms on the pyridine ring introduces electron-withdrawing effects, which can influence the compound's reactivity and solubility properties. These characteristics make it an attractive target for researchers exploring new drug candidates or advanced materials.
Recent studies have highlighted the potential of cyclobutanols as building blocks in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. For instance, research published in 2023 demonstrated that analogs of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression. Such findings underscore the importance of further investigating the biological activity and pharmacokinetic profiles of this compound.
Beyond its role in drug discovery, 2-(3-bromo-5-fluoropyridin-4-y)cyclobutan-1-ol has also been explored as a precursor for constructing more complex molecular frameworks. Its ability to undergo various transformations, such as cross-coupling reactions or electrophilic substitutions, makes it a versatile intermediate in organic synthesis.
In conclusion, the compound CAS No: 2149206-30-2, or < strong > ̶ ̶ ̶ , represents a valuable addition to the arsenal of tools available to chemists and pharmacologists alike. With ongoing research uncovering new applications and improved synthetic methods, this compound is poised to play a significant role in advancing both scientific understanding and practical innovations in the coming years.
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